molecular formula C16H22BN3O3 B12818562 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12818562
M. Wt: 315.2 g/mol
InChI Key: JLDFTZHKMHDGJJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Imidazole Group: The imidazole ring can be attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Selection: Using highly efficient catalysts to speed up the reaction.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy or imidazole groups.

    Reduction: Reduction reactions might target the pyridine ring or the imidazole group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce a more saturated ring system.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(1H-imidazol-1-yl)pyridine: Lacks the boronate ester group.

    3-(4-Methyl-1H-imidazol-1-yl)pyridine: Lacks the methoxy and boronate ester groups.

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxy and imidazole groups.

Properties

Molecular Formula

C16H22BN3O3

Molecular Weight

315.2 g/mol

IUPAC Name

2-methoxy-3-(4-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H22BN3O3/c1-11-9-20(10-18-11)12-7-8-13(19-14(12)21-6)17-22-15(2,3)16(4,5)23-17/h7-10H,1-6H3

InChI Key

JLDFTZHKMHDGJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N3C=C(N=C3)C)OC

Origin of Product

United States

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